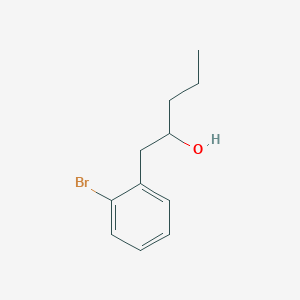

1-(2-Bromophenyl)-2-pentanol

Description

1-(2-Bromophenyl)-2-pentanol is a brominated aromatic alcohol characterized by a pentanol chain attached to the second carbon of a 2-bromophenyl group. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs such as 1-(2-Bromophenyl)ethanol (CAS 76116-20-6) and substituted pentanols like 2-Methyl-3-pentanol (CAS 565-67-3) . The bromine substituent on the aromatic ring enhances electrophilic reactivity, while the pentanol chain influences hydrophobicity and steric effects. This compound likely serves as an intermediate in asymmetric synthesis or pharmaceutical research, akin to bromophenyl alcohols and ketones documented in the evidence .

Properties

IUPAC Name |

1-(2-bromophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7,10,13H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBODDGSIRNLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-bromobenzyl bromide reacts with pentanal in the presence of magnesium to form the desired product. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a phenylpentanol derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: 1-(2-Bromophenyl)-2-pentanone.

Reduction: 1-(2-Phenyl)-2-pentanol.

Substitution: 1-(2-Aminophenyl)-2-pentanol or 1-(2-Thiophenyl)-2-pentanol.

Scientific Research Applications

1-(2-Bromophenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-pentanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Bromophenyl)ethanol

- Structure: Ethanol chain (C2) attached to 2-bromophenyl.

- CAS : 76116-20-6 (R-enantiomer) ; 1074-16-4 (racemic or S-form inferred from ).

- Properties : Optical purity >97% ee (GC) for enantiomers, used in asymmetric synthesis .

- However, higher enantiomeric purity (>97% ee) suggests advantages in chiral synthesis .

2-Bromo-α-methylbenzyl Alcohol

- Structure : Benzyl alcohol with bromine at the ortho position and a methyl group on the α-carbon.

- CAS : 55508-74-2 .

- Properties: Similar bromine-mediated reactivity but lacks the pentanol chain.

- Comparison: The α-methyl group introduces steric hindrance absent in 1-(2-Bromophenyl)-2-pentanol, which may alter nucleophilic substitution kinetics .

1-(4-Bromo-2-fluorophenyl)pentan-1-one

- Structure: Pentanone with 4-bromo-2-fluorophenyl substituent.

- CAS : 1311197-91-7 .

- Properties : Ketone functionality increases electrophilicity compared to the alcohol group.

2-Methyl-3-pentanol

- Structure: Branched pentanol without aromatic substituents.

- CAS : 565-67-3 .

- Properties : Lower molecular weight (116.20 g/mol) and higher volatility.

- Comparison : The absence of a bromophenyl group simplifies synthesis but limits applications in cross-coupling reactions .

Physical and Chemical Properties (Inferred from Analogs)

*Estimated based on structural analogs.

Biological Activity

Overview

1-(2-Bromophenyl)-2-pentanol is an organic compound notable for its bromine substitution on a phenyl ring, linked to a pentanol chain. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be synthesized through various methods, including the Grignard reaction, where 2-bromobenzyl bromide reacts with pentanal in an anhydrous ether solvent under reflux conditions. This compound exhibits several chemical reactivity types:

- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The bromine atom can be reduced to yield phenylpentanol derivatives.

- Substitution : The bromine atom can be replaced with other functional groups.

These properties make it a versatile intermediate in organic synthesis and a candidate for biological activity studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and hydroxyl group enhances its reactivity and binding affinity, potentially allowing it to modulate enzyme activity or receptor interactions. Understanding these mechanisms requires detailed biochemical studies that explore its pathways and effects on cellular functions .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, certain brominated phenolic compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This suggests that this compound may also exhibit similar anticancer activities, warranting further research .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of phenolic compounds, researchers found that halogenated derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, its structural similarities with effective compounds indicate potential antimicrobial action .

Study 2: Anticancer Mechanisms

A study focusing on brominated phenolic compounds revealed their capacity to inhibit tumor growth in animal models. The mechanism involved the downregulation of oncogenic pathways and upregulation of pro-apoptotic factors. This aligns with the hypothesized effects of this compound on cancer cell lines, suggesting it could be a candidate for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Potential (unverified) | Potential (unverified) | Unique due to bromine substitution |

| 1-(3-Bromophenyl)-2-pentanol | Confirmed | Confirmed | Similar structure; different position of Br |

| 1-(4-Chlorophenyl)-2-pentanol | Moderate | Limited | Chlorine substitution affects activity |

This table illustrates how structural variations influence biological activities among related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.